(+/-)-threo-Isopropylphenidate (hydrochloride) is a synthetic stimulant that is structurally related to methylphenidate, commonly known as Ritalin. It is classified under the phenethylamine family and has been investigated for its potential use in treating Attention Deficit Hyperactivity Disorder and narcolepsy. The compound is thought to have a longer duration of action compared to methylphenidate, which may reduce the frequency of dosing required for therapeutic effects .
The chemical formula for (+/-)-threo-Isopropylphenidate (hydrochloride) is C16H24ClNO2, with a molar mass of approximately 297.8 g/mol . It is categorized as a piperidine derivative and is often referred to by various names, including Ritalinic acid isopropyl ester and Dimethylphenidate. The compound is primarily available for research purposes and is not approved for human consumption .
The synthesis of (+/-)-threo-Isopropylphenidate typically involves the esterification of Ritalinic acid with isopropanol. The reaction can be catalyzed by an acid catalyst, leading to the formation of the isopropyl ester.
The molecular structure of (+/-)-threo-Isopropylphenidate features a phenethylamine core with an isopropyl ester group attached to the alpha carbon of the carboxylic acid group. The compound exists as two stereoisomers, threo and erythro, with the threo isomer being more biologically active.
(+/-)-threo-Isopropylphenidate can undergo several chemical reactions typical for esters:
The mechanism by which (+/-)-threo-Isopropylphenidate exerts its effects appears to be similar to that of methylphenidate. It functions primarily as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor.
(+/-)-threo-Isopropylphenidate has been primarily studied for its potential applications in treating Attention Deficit Hyperactivity Disorder and narcolepsy due to its stimulant properties similar to those of methylphenidate but with possibly fewer side effects . Current research focuses on establishing its efficacy and safety profile through clinical trials.
In addition to its therapeutic potential, this compound serves as an analytical reference standard in research settings for studying stimulant drugs and their effects on neurotransmitter systems .
(±)-threo-Isopropylphenidate hydrochloride (CAS 1262795-94-7) is a synthetic phenethylamine derivative with the molecular formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol [1] [2]. Its core structure consists of a phenyl ring, a piperidine ring, and an acetate group featuring an isopropyl ester moiety – a key modification distinguishing it from classical stimulants like methylphenidate [1] . The compound exists as a racemic mixture of the pharmacologically active threo diastereomers, specifically the (2R,2'R) and (2S,2'S) enantiomers [1] [7]. The absolute configuration is confirmed as rel-(αR,2R)-α-phenyl-2-piperidineacetic acid 1-methylethyl ester monohydrochloride through IUPAC nomenclature and stereodescriptors in analytical certifications [2] [7]. X-ray crystallography and spectroscopic data (including [¹H/¹³C NMR]) consistently verify the relative threo configuration, where the phenyl and piperidine substituents adopt an anti-periplanar orientation across the chiral centers – a spatial arrangement critical for dopamine transporter (DAT) binding affinity [1] [5].
Descriptor | Value |
---|---|
IUPAC Name | propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate; hydrochloride |
Configuration | rel-(αR,2R) [racemic threo diastereomer] |
SMILES Notation | CC(C)OC(=O)C@HC2=CC=CC=C2.Cl |
InChI Key | TXNBJXUTVCOVOH-CTHHTMFSSA-N |
The primary structural distinction between (±)-threo-isopropylphenidate and methylphenidate lies in the ester group: isopropyl (‑CH(CH₃)₂) versus methyl (‑CH₃) [1] . Computational and in vitro studies reveal this minor alteration significantly impacts pharmacological behavior:
Compound | Ester Group | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Key Structural Advantage |
---|---|---|---|---|
(±)-threo-Isopropylphenidate | Isopropyl | 61 | 31 | Prolonged duration; reduced hepatic esterase hydrolysis |
Methylphenidate | Methyl | 131 | 83 | FDA-approved; established safety |
Ethylphenidate | Ethyl | ~100 | ~60 | Intermediate metabolic stability |
4F-MPH | Methyl + 4-F-phenyl | 66 | 45 | Enhanced potency via fluorine substitution |
The hydrochloride salt form enhances water solubility (>50 mg/mL at 20°C) relative to the free base, facilitating formulation for research applications . However, the compound displays sensitivity to environmental stressors:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: